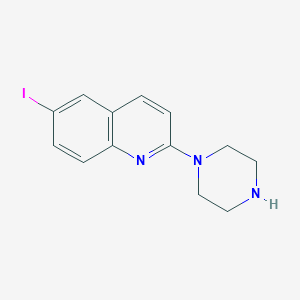

6-Iodo-2-piperazin-1-yl-quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14IN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVOKNDAJHHFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476408 | |

| Record name | 6-Iodo-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296759-25-6 | |

| Record name | 6-Iodo-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Iodo 2 Piperazin 1 Yl Quinoline and Its Derivatives

Established Synthetic Routes for Quinoline (B57606) Core Derivatives

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, and its synthesis has been a subject of extensive research for over a century. chempedia.infoacs.org The methods for its creation range from historic, name-brand reactions to sophisticated, modern transformations that offer greater control and substrate compatibility.

Conventional Cyclization Reactions (e.g., Skraup, Doebner, Pfitzinger Condensation)

Several classical methods are routinely employed for the synthesis of the quinoline core, each with distinct starting materials and outcomes. These reactions are valued for their reliability in generating the fundamental quinoline structure.

Skraup Synthesis : This is the archetypal reaction for producing quinoline itself. wikipedia.org It involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.orgpharmaguideline.com The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com While effective, the reaction is known for being vigorous and employing harsh conditions. wikipedia.orgresearchgate.net

Doebner-von Miller Reaction : This reaction is considered a modification of the Skraup synthesis and offers greater versatility for producing substituted quinolines. slideshare.net It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid like hydrochloric acid. iipseries.orgwikipedia.orgsynarchive.com This method allows for the synthesis of a variety of 2- and/or 4-substituted quinoline derivatives. iipseries.org A highly relevant modern adaptation involves a one-pot, three-component Doebner synthesis using an iodo-aniline, a substituted aldehyde, and pyruvic acid with trifluoroacetic acid as a catalyst to generate 6-iodo-substituted carboxy-quinolines. nih.gov

Pfitzinger Condensation : This method provides a route to quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base. iipseries.orgwikipedia.org The base hydrolyzes the isatin to an intermediate keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates to form the final product. wikipedia.org The resulting carboxylic acid group can later be removed via pyrolysis if desired. pharmaguideline.com

Table 1: Comparison of Conventional Quinoline Synthesis Reactions

| Reaction | Key Reactants | Product Type | Conditions |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Strong Acid (H₂SO₄), High Temperature |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | Acid-catalyzed (Lewis or Brønsted) |

| Pfitzinger Condensation | Isatin, Carbonyl Compound | Quinoline-4-carboxylic Acids | Basic (e.g., KOH) |

Advanced Synthetic Transformations for Functionalized Quinolines

Modern synthetic chemistry has introduced more sophisticated and milder methods for constructing functionalized quinolines, offering improvements in yield, functional group tolerance, and reaction conditions. mdpi.comnih.gov

Friedländer Synthesis : This is a widely used and straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). pharmaguideline.commdpi.com It is particularly useful for preparing 2-substituted quinoline derivatives under either acidic or basic catalysis. pharmaguideline.com Microwave-assisted Friedländer synthesis using solid acid catalysts like Nafion NR50 has been developed as an environmentally friendly approach. mdpi.com

Metal-Catalyzed Cyclizations : Transition metal catalysis has enabled novel pathways for quinoline synthesis. Strategies involving rhodium, ruthenium, or cobalt catalysts can achieve the construction of the quinoline scaffold through C–H bond activation and annulation reactions. mdpi.com For instance, copper-catalyzed tandem reactions of 2-ethynylanilines with glyoxals provide an efficient route to 2-acylquinolines. researchgate.net

Multicomponent Reactions (MCRs) : Building on classical foundations, modern MCRs provide efficient access to complex quinolines in a single step. An acid-catalyzed multicomponent Conrad-Limpach reaction, for example, can proceed through a Michael-like addition of a β-ketoester to a preformed imine, followed by cyclization and aromatization to yield highly substituted quinolines under mild conditions. mdpi.com

Introduction and Functionalization of the Piperazinyl Moiety

Once the 6-iodoquinoline (B82116) core is established, the next critical step is the introduction of the piperazine (B1678402) ring at the C-2 position. Several robust methods are available for forming this crucial C-N bond.

Nucleophilic Aromatic Substitution (SNAr) for Piperazine Incorporation

Nucleophilic aromatic substitution (SNAr) is a primary strategy for attaching amines to electron-deficient aromatic rings. The quinoline ring is inherently electron-poor, especially at the C-2 and C-4 positions, making it an excellent substrate for this reaction when a suitable leaving group is present. quimicaorganica.org

The synthesis of 6-Iodo-2-piperazin-1-yl-quinoline via SNAr would typically start with a 2-halo-6-iodoquinoline (e.g., 2-chloro-6-iodoquinoline). Piperazine, acting as a potent nucleophile, attacks the C-2 position, leading to the formation of a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitrogen atom of the quinoline ring. quimicaorganica.org Subsequent elimination of the halide ion restores aromaticity and yields the desired product. This method is widely documented for the synthesis of 4-aminoquinazolines and other related heterocycles. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-nitrogen bonds. benthamdirect.com This palladium-catalyzed cross-coupling reaction is highly effective for coupling aryl halides or triflates with a wide range of amines, including piperazine. researchgate.netnih.gov

To synthesize the target compound, a 2-halo-6-iodoquinoline would be reacted with piperazine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a bulky, electron-rich phosphine (B1218219) ligand (such as X-Phos), and a base (e.g., sodium tert-butoxide or cesium carbonate). benthamdirect.comresearchgate.net This methodology is known for its high efficiency, broad substrate scope, and excellent functional group tolerance, making it an ideal choice for the synthesis of complex pharmaceutical intermediates. acs.org Studies have specifically demonstrated the successful C-N coupling of piperazine to the C-6 position of a quinoline ring system using this approach. benthamdirect.com

Reductive Amination and Alkylation Strategies for Piperazine Derivatives

After the successful installation of the piperazine ring to form this compound, the secondary amine of the piperazine moiety provides a reactive handle for further functionalization, allowing for the creation of a diverse library of derivatives. nih.gov

Reductive Amination : This is a highly efficient method for N-alkylation. nih.gov The free N-H group of the piperazine can be reacted with an aldehyde or a ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). nih.govresearchgate.net This two-step, one-pot process forms an intermediate iminium ion which is then reduced in situ to yield the N-alkylated piperazine derivative. nih.gov

Alkylation : Direct alkylation of the piperazine nitrogen can be achieved by treating it with an alkyl halide (R-X). nih.govmdpi.com These reactions are typically carried out in the presence of a base, like potassium carbonate or triethylamine, to scavenge the hydrogen halide byproduct. nih.gov To ensure mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, it is common practice to first use a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens. researchgate.net The unprotected nitrogen is then alkylated, followed by the removal of the Boc group under acidic conditions to yield the mono-alkylated product. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acrolein |

| Aniline |

| 2-aminoaryl aldehyde |

| 2-aminoaryl ketone |

| 2-chloro-6-iodoquinoline |

| 2-ethynylaniline |

| Glycerol |

| Glyoxal |

| Isatin |

| N-cyano-N′-(2-quinolyl)piperazine |

| Nafion NR50 |

| Nitrobenzene |

| Piperazine |

| Pyruvic acid |

| Quinoline |

| Quinoline-4-carboxylic acid |

Regioselective Halogenation (Iodination) Strategies on the Quinoline Ring

The precise placement of an iodine atom on the quinoline ring is a critical step in the synthesis of the target molecule and its derivatives. Various methods have been developed to achieve this with high regioselectivity.

Direct Iodination Approaches

Direct C-H iodination offers an atom-economical route to iodinated quinolines. A radical-based direct C-H iodination protocol has been developed for the regioselective iodination of quinolines. This method often results in C3 selective iodination. researchgate.netscispace.comrsc.orgrsc.org For instance, reacting quinoline with potassium persulfate (K₂S₂O₈) and sodium iodide in the presence of a cerium catalyst can yield 3-iodoquinoline. scispace.com Another approach involves the use of molecular iodine under metal-free conditions, which also favors C3 iodination, likely through a radical intermediate. acs.org

However, achieving iodination at the 6-position, as required for the target compound, often necessitates alternative strategies or starting materials. Iodination of quinoline in strongly acidic conditions, such as in sulfuric acid with silver sulfate (B86663) and iodine, can lead to a mixture of 5-iodoquinoline (B175257) and 8-iodoquinoline, with further iodination yielding 5,8-diiodoquinoline. pjsir.org This suggests that direct iodination of the unsubstituted quinoline ring is not the most efficient path to a purely 6-iodo substituted product. A more common strategy involves starting with a pre-functionalized aniline, such as 4-iodoaniline, which then undergoes a cyclization reaction to form the 6-iodoquinoline core.

Iodine Introduction via Organometallic Intermediates

Organometallic chemistry provides powerful tools for the regioselective functionalization of heterocyclic compounds like quinoline. While direct iodination can be challenging to control, the use of organometallic intermediates allows for precise installation of the iodine atom. For example, rhodium-catalyzed C-H iodination of quinoline N-oxides with N-iodosuccinimide (NIS) has been shown to achieve C8 iodination. rsc.orgmdpi.com

A more versatile approach for introducing iodine at various positions involves the transformation of other functional groups. For instance, a boronic acid group can be introduced regioselectively and subsequently converted to an iodide. A recently developed dearomative hydroboration of quinolines using phosphine-ligated borane (B79455) complexes allows for the introduction of a boron group at the 5,6- or 5,8-positions. nih.gov The resulting C-B bond can then be transformed into a C-I bond through site-selective iodination using reagents like N-iodosuccinimide (NIS). nih.gov

Sustainable and Efficient Synthetic Approaches

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods that minimize waste and energy consumption. One-pot multicomponent reactions and sonochemistry-assisted synthesis are two such approaches that have been applied to the synthesis of quinoline derivatives.

One-Pot Multicomponent Reactions (MCRs) for Iodo-Quinoline Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single reaction vessel to form a complex product, avoiding the need for isolation of intermediates. acs.orgnih.gov A one-pot, three-component method has been successfully employed to synthesize 6-iodo-substituted carboxy-quinolines. nih.govresearchgate.net This reaction utilizes iodo-aniline, pyruvic acid, and various aldehydes as starting materials, with trifluoroacetic acid as a catalyst. nih.govresearchgate.net This approach is advantageous due to its rapid reaction times, use of a cost-effective catalyst, high product yields, and straightforward purification procedures. nih.govresearchgate.net

| Starting Materials | Catalyst | Key Advantages | Product Type |

| Iodo-aniline, Pyruvic acid, Aldehydes | Trifluoroacetic acid | Rapid, Cost-effective, High yield | 6-Iodo-substituted carboxy-quinolines |

Sonochemistry-Assisted Synthesis of Quinoline Analogues

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient synthetic tool. nih.govijstr.org Ultrasound irradiation can enhance reaction rates, improve yields, and lead to milder reaction conditions compared to conventional heating. nih.govrsc.org This technique has been successfully used in the synthesis of various quinoline derivatives. researchgate.netnih.gov For example, an ultrasound-assisted, one-pot, three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate in water has been developed for the synthesis of 2-substituted quinolines. researchgate.net The use of ultrasound in the N-alkylation of imidazoles, a reaction type relevant to the modification of the piperazine ring, has also demonstrated significant benefits in terms of reduced reaction time and energy consumption. nih.govrsc.org

Analytical Characterization Techniques for this compound and Analogues

The structural elucidation and purity assessment of this compound and its derivatives are accomplished using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. nih.govresearchgate.net For instance, in ¹H NMR spectra of iodo-quinoline derivatives, characteristic signals and coupling constants in the aromatic region confirm the substitution pattern on the quinoline ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns. nih.govresearchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps to identify the presence of specific functional groups within the molecule, such as C-H, C=N, and C-I bonds. nih.govresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state and confirming the regiochemistry of substitution. nih.govresearchgate.net

The following table summarizes the key analytical techniques and their applications:

| Technique | Application |

| ¹H and ¹³C NMR | Structural elucidation, determination of substitution patterns |

| Mass Spectrometry | Molecular weight determination, fragmentation analysis |

| FT-IR Spectroscopy | Identification of functional groups |

| X-ray Crystallography | Definitive 3D structure determination |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By analyzing the ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. While a publicly available, fully assigned spectrum for this specific molecule is not detailed in the surveyed literature, data from closely related 6-iodo-quinolines and 2-piperazinyl-quinoline derivatives allow for a precise prediction of its spectral features. nih.govrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline core and the piperazine ring.

Quinoline Protons: The aromatic region would display a characteristic pattern for the substituted quinoline ring. Based on analyses of similar 6-iodo-quinolines, the proton at C5 would likely appear as a doublet, with the proton at C7 showing as a doublet of doublets, and the C8 proton as a doublet. nih.gov The presence of the electron-donating piperazine group at the C2 position and the electron-withdrawing iodine at the C6 position significantly influences these shifts. The two doublets for the C3 and C4 protons are also expected in the aromatic region. lew.ro

Piperazine Protons: The piperazine ring protons typically appear as two multiplets or broad singlets in the upfield region of the spectrum. The four protons adjacent to the quinoline ring (N-1 position) would be deshielded compared to the four protons at the N-4 position. The exact chemical shift and multiplicity can be influenced by the solvent and concentration. rsc.orguncw.edu A broad signal for the N-H proton of the piperazine ring is also anticipated. lew.ro

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.

Quinoline Carbons: The spectrum would show 9 distinct signals for the quinoline carbons. The carbon atom C2, directly attached to the nitrogen of the piperazine ring, would be found significantly downfield. The C6 carbon, bonded to the iodine atom, would have its chemical shift influenced by the heavy atom effect. Other aromatic carbons would appear in the typical range of 120-150 ppm. nih.govrsc.org

Piperazine Carbons: The carbon atoms of the piperazine ring are expected to produce two signals in the aliphatic region of the spectrum, typically between 45 and 55 ppm. The carbons closer to the quinoline ring would be more deshielded. rsc.orglew.ro

Table 1: Predicted NMR Spectral Data for this compound Predicted data is based on analogues from cited literature.

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Quinoline Aromatic Protons | 7.0 - 8.5 | Complex multiplet patterns (doublets, doublet of doublets) expected. nih.gov |

| Piperazine Protons (-CH₂-) | ~3.0 - 4.0 | Two distinct multiplets for protons at N1 and N4 positions. rsc.org | |

| Piperazine Proton (-NH) | Variable | Broad singlet, position is solvent and concentration dependent. | |

| ¹³C NMR | Quinoline Aromatic Carbons | 90 - 160 | C2 and C9 would be most downfield. C6 shift influenced by iodine. rsc.org |

| C-Iodo Carbon | ~90 - 100 | The C-I bond significantly shields the carbon nucleus. nih.gov | |

| Piperazine Carbons | 45 - 55 | Two signals expected for the non-equivalent methylene (B1212753) carbons. rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Analysis of related iodo-quinoline derivatives provides insight into the expected vibrational frequencies. nih.govresearchgate.net

The key expected absorptions include:

N-H Stretching: A moderate to weak band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine in the piperazine ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring appears just below 3000 cm⁻¹.

C=N and C=C Stretching: Strong to medium bands in the 1620-1450 cm⁻¹ region are characteristic of the quinoline ring's C=C and C=N bond vibrations.

N-H Bending: A bending vibration for the piperazine N-H group is expected around 1650 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the aryl C-N bond (quinoline-piperazine) would likely be observed in the 1350-1250 cm⁻¹ range.

C-I Stretching: The C-I bond stretch is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹, though it can be weak and difficult to observe.

Table 2: Predicted FT-IR Data for this compound Predicted data is based on analogues from cited literature.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3350 | N-H Stretch (Piperazine) | Medium |

| ~3050 | Aromatic C-H Stretch | Medium-Weak |

| ~2850-2960 | Aliphatic C-H Stretch (Piperazine) | Medium |

| ~1600, 1580, 1500 | C=C and C=N Aromatic Ring Stretch | Strong-Medium |

| ~1300 | Aromatic C-N Stretch | Medium |

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (Molecular Formula: C₁₃H₁₄IN₃), the expected exact mass is approximately 339.02 g/mol . echemi.com In techniques like Electrospray Ionization (ESI), the molecule is expected to be readily observed as the protonated molecular ion [M+H]⁺ at m/z 340.03. rsc.org Fragmentation patterns would likely involve the loss of the piperazine moiety or parts of it, providing further structural confirmation.

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify each component in a mixture. The purity of this compound can be assessed using a reversed-phase HPLC method. rsc.org A typical setup would involve a C8 or C18 column with a gradient elution system, commonly using a mixture of acetonitrile (B52724) and water as the mobile phase, and UV detection at wavelengths such as 210 nm or 254 nm. rsc.org The retention time of the compound under specific conditions serves as a key identifier for its purity.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths and angles. While no crystal structure has been published for this compound itself, analysis of closely related compounds like 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde and various 6-iodo-quinoline derivatives provides a strong basis for predicting its solid-state conformation. nih.govresearchgate.net

From these related structures, it is anticipated that:

The quinoline ring system itself would be largely planar.

The piperazine ring would likely adopt a chair conformation. researchgate.net

The crystal packing would be influenced by intermolecular interactions, potentially including weak hydrogen bonds involving the piperazine N-H group and C-H···π interactions.

This detailed analytical approach, combining spectroscopic and crystallographic methods, is essential for the unambiguous characterization of this compound, ensuring its identity and purity for any subsequent application.

Biological Activities and Pharmacological Evaluation of 6 Iodo 2 Piperazin 1 Yl Quinoline and Analogues

Antimicrobial Activity Profile

Derivatives of the iodo-quinoline scaffold have been systematically evaluated for their ability to combat microbial growth and proliferation. Research into libraries of these compounds has revealed a promising spectrum of activity against various bacterial and fungal pathogens.

Antibacterial Efficacy (e.g., against S. epidermidis)

A study involving a library of 6-iodo-substituted carboxy-quinoline derivatives demonstrated that all tested compounds possess antibacterial effects against the Gram-positive bacterium Staphylococcus epidermidis. nih.gov S. epidermidis is a common member of the skin flora but can be an opportunistic pathogen, particularly in immunocompromised individuals and in cases of medical device-related infections. nih.gov The antibacterial efficacy of the iodo-quinoline derivatives was found to be dependent on the specific chemical groups (radicals) attached to the core structure. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that completely inhibits visible bacterial growth, was a key parameter in these evaluations. nih.gov While specific MIC values for 6-Iodo-2-piperazin-1-yl-quinoline are part of a broader library screening, the general findings indicate that the 6-iodo-quinoline scaffold is a viable backbone for developing agents against S. epidermidis. nih.gov

Table 1: Antibacterial Activity of Selected Iodo-Quinoline Derivatives This table is representative of data for a library of related compounds and not exclusively for this compound.

| Compound Structure | Target Organism | Activity Metric | Result | Reference |

| Library of 6-Iodo-substituted carboxy-quinolines | S. epidermidis | Antibacterial Effect | All compounds exhibited activity | nih.gov |

Antifungal Potency (e.g., against C. parapsilosis)

The same library of 6-iodo-substituted carboxy-quinolines was also tested for antifungal properties. The results showed that the compounds exhibited varying degrees of antifungal activity against Candida parapsilosis. nih.gov C. parapsilosis is an emerging fungal pathogen of clinical significance. The antifungal potency was also influenced by the specific substitutions on the quinoline (B57606) ring system. nih.gov

Further structure-activity relationship (SAR) studies on related 2,6-disubstituted quinolines have highlighted the importance of the piperazine (B1678402) group at the C-2 position for antifungal activity against Candida species. mdpi.com For instance, certain 6-amide and 6-urea derivatives of 2-(piperazin-1-yl)quinoline showed potent fungicidal activity against Candida albicans. mdpi.com This supports the potential of the this compound structure as a basis for novel antifungal agents.

Table 2: Antifungal Activity Profile of Iodo-Quinoline Derivatives This table is representative of data for a library of related compounds and not exclusively for this compound.

| Compound Structure | Target Organism | Activity Metric | Result | Reference |

| Library of 6-Iodo-substituted carboxy-quinolines | C. parapsilosis | Antifungal Activity | Varying degrees of activity observed | nih.gov |

| 2,6-disubstituted quinoline with piperazine at C-2 | C. albicans | Fungicidal Activity | Piperazine moiety contributes to activity | mdpi.com |

Inhibition of Microbial Adhesion and Biofilm Formation

Bacterial adhesion to surfaces is the critical first step in the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix that are notoriously resistant to antibiotics. mdpi.com The effect of iodo-quinoline derivatives on the initial stage of biofilm development, microbial adhesion, has been a subject of investigation. nih.gov Studies have confirmed that these compounds can interfere with this process. nih.gov

Furthermore, related 2,6-disubstituted quinoline derivatives have demonstrated the ability to eradicate established C. albicans biofilms. mdpi.com The concentration required to kill 50% of the biofilm cells (BEC₅₀) was a key measure of this activity. mdpi.com Some derivatives showed potent activity against C. albicans biofilms, indicating that the quinoline scaffold is a promising starting point for developing agents that can tackle resilient biofilm-associated infections. mdpi.com

Antitumor and Antiproliferative Investigations

The quinoline core is a key pharmacophore in the design of anticancer agents, particularly kinase inhibitors which block signaling pathways essential for tumor growth and survival.

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Tyrosine Kinase Inhibition

There is currently limited specific information available in the reviewed literature regarding the direct inhibitory activity of this compound against Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). While various quinoline derivatives have been explored as kinase inhibitors, dedicated studies on the PDGFRβ-specific inhibition profile of this particular iodo-substituted compound are not prominently reported.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase receptor that mediates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibiting VEGFR-2 is a major strategy in modern cancer therapy. nih.govnih.gov

While direct data on this compound is scarce, extensive research on close structural analogues provides strong evidence for the potential of this scaffold as a VEGFR-2 inhibitor. A series of novel 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and evaluated for their anticancer activity. nih.gov Within this series, compounds featuring a 6-fluoro substitution, an analogue to the 6-iodo substitution, displayed potent VEGFR-2 inhibitory activity. nih.gov

Specifically, two 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivatives showed inhibitory activity with IC₅₀ values that were comparable to Sorafenib, an approved multi-kinase inhibitor used in cancer treatment. nih.govresearchgate.net Docking studies revealed that these compounds bind effectively to the ATP-binding site of the VEGFR-2 kinase domain, forming key hydrogen bond interactions with amino acid residues such as Cys919 in the hinge region and with Glu885 and Asp1046 at the gate area. nih.govnih.gov These interactions are critical for stabilizing the inhibitor-enzyme complex and are a hallmark of potent quinoline-based kinase inhibitors. nih.gov The presence of a substituent at the C-6 position on the quinoline scaffold is noted as an important structural feature for this activity. nih.gov

Table 3: VEGFR-2 Tyrosine Kinase Inhibition by Analogues of this compound This table presents data for structurally related fluoro-analogues.

| Compound | Target | Activity Metric | Result (IC₅₀) | Reference |

| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 1 | VEGFR-2 | Inhibitory Concentration | 46.83 ± 2.4 nM | nih.gov |

| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 2 | VEGFR-2 | Inhibitory Concentration | 51.09 ± 2.6 nM | nih.gov |

| Sorafenib (Reference Drug) | VEGFR-2 | Inhibitory Concentration | 51.41 ± 2.3 nM | nih.govresearchgate.net |

Modulation of Cell Cycle Progression and Apoptosis Induction

The dysregulation of the cell cycle and the evasion of apoptosis are hallmarks of cancer. Quinoline-containing compounds have been investigated for their potential to interfere with these processes. While direct studies on the cell cycle and apoptosis-inducing effects of this compound are not extensively reported, the activities of structurally related quinoline and piperazine derivatives provide valuable insights.

For instance, certain quinolinequinones linked to a piperazine moiety have been shown to inhibit the proliferation of cancer cells through cell cycle arrest. nih.gov One such compound, QQ1, was found to cause cell cycle arrest in ACHN (renal cell adenocarcinoma) cells. nih.gov The impact of these compounds on the cell cycle is often assessed by treating cancer cells and analyzing the distribution of cells in different phases (G0/G1, S, and G2/M) using techniques like flow cytometry. nih.gov

Furthermore, piperine, an alkaloid containing a piperidine (B6355638) ring (structurally related to piperazine), has been demonstrated to induce G1 phase cell cycle arrest in melanoma cells. nih.gov This arrest was associated with the downregulation of cyclin D1 and the induction of p21. nih.gov The study also indicated that piperine's effects were linked to DNA damage and the activation of the Chk1 checkpoint kinase. nih.gov Similarly, other novel quinoline derivatives have been synthesized and shown to induce apoptosis in cancer cells, as confirmed by Annexin V-FITC/propidium iodide staining. mdpi.com These findings suggest that the quinoline-piperazine scaffold is a promising framework for the development of anticancer agents that modulate cell cycle progression and induce apoptosis.

Table 1: Effect of Quinoline and Piperazine Analogues on Cell Cycle and Apoptosis

| Compound/Analogue | Cell Line | Effect | Reference |

|---|---|---|---|

| QQ1 (Piperazine-linked quinolinequinone) | ACHN | Cell cycle arrest | nih.gov |

| Piperine | SK MEL 28, B16 F0 | G1 phase cell cycle arrest, Apoptosis | nih.gov |

Inhibition of Mammalian Target of Rapamycin (B549165) (mTOR) Signaling

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it an attractive target for cancer therapy.

A novel quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), has been identified as a potent second-generation mTOR inhibitor. nih.gov This compound demonstrated inhibitory activity against both mTORC1 and mTORC2 complexes, leading to the disruption of the entire PI3K/Akt/mTOR signaling cascade in human leukemia HL-60 cells. nih.gov The inhibition of this pathway by PQQ was also linked to the induction of apoptosis through a mitochondrial-dependent pathway. nih.gov

While the direct inhibitory effect of this compound on mTOR signaling has not been specifically documented, the discovery of potent mTOR inhibitors based on the quinoline scaffold, such as PQQ, highlights the potential of this chemical class to target this crucial signaling pathway. Further investigation is warranted to determine if the iodo- and piperazine-substitutions on the quinoline ring of the title compound confer any activity towards mTOR.

Inhibition of Colony Stimulating Factor 1 Receptor (CSF-1R) Kinase

The Colony Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of macrophages. nih.gov In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting CSF-1R to modulate TAM activity has emerged as a promising therapeutic strategy. nih.govnih.gov

Several small molecule inhibitors of CSF-1R have been developed and have shown efficacy in preclinical cancer models. nih.gov For example, CSF-1R inhibition in a mouse model of proneural glioblastoma multiforme led to a significant increase in survival and even regression of established tumors. nih.gov This effect was attributed to the altered polarization of TAMs from a tumor-promoting M2 phenotype to a more anti-tumor M1 phenotype, rather than depletion of the macrophages themselves. nih.gov

There is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of CSF-1R kinase. However, given the therapeutic importance of this target, it represents a potential area of investigation for this and other related quinoline derivatives.

Neuropharmacological Activities

Serotonin (B10506) Transporter (SERT) Ligand Binding and Modulation

The serotonin transporter (SERT) is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. nih.gov It is the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). nih.gov

The 2-piperazin-1-yl-quinoline scaffold is a known pharmacophore for high-affinity SERT ligands. 6-Nitroquipazine (B1217420) (6-NQ), a potent and selective SERT inhibitor, features this core structure. nih.gov Studies on long-chain alkylnitroquipazine analogues have provided valuable structure-activity relationship (SAR) data. The binding affinities (Ki) of these analogues for SERT have been determined through in vitro studies, demonstrating that the length of the alkyl chain on the piperazine nitrogen can significantly influence affinity. nih.gov

Table 2: In Vitro SERT Binding Affinities of 6-Nitroquipazine Analogues

| Compound (Alkyl Group) | SERT Ki (nM) |

|---|---|

| Methyl (Quipazine) | 1300 ± 300 |

| Ethyl | 2.5 ± 0.3 |

| Propyl | 1.8 ± 0.2 |

| Butyl | 2.1 ± 0.3 |

| Pentyl | 20.8 ± 3.8 |

Data sourced from in vitro studies on 6-NQ analogues. nih.gov

The high affinity of these 6-nitroquipazine analogues for SERT suggests that this compound may also exhibit significant binding to and modulation of the serotonin transporter. The substitution of the nitro group with an iodine atom could potentially alter the electronic and steric properties of the molecule, thereby influencing its interaction with the transporter.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine (B1211576). nih.gov Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov

The piperazine moiety is a common structural feature in many compounds targeting monoamine systems. Several novel 1-(2-pyrimidin-2-yl)piperazine derivatives have been synthesized and evaluated for their MAO inhibitory activity. nih.govnih.gov Some of these compounds have shown selective inhibition of MAO-A. nih.govnih.gov

Table 3: MAO-A Inhibitory Activity of Pyrimidine-Piperazine Derivatives

| Compound | MAO-A IC50 (µM) |

|---|---|

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) | 23.10 |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate (2m) | 24.14 |

Data represents the half-maximal inhibitory concentration (IC50) against MAO-A. nih.govnih.gov

The presence of the piperazine ring in this compound suggests that it could potentially interact with and inhibit MAO enzymes. The specific substitution pattern on the quinoline and piperazine rings would ultimately determine the potency and selectivity of this inhibition.

Enzyme Inhibition and Transporter Interactions

The quinoline and piperazine scaffolds are versatile structures found in compounds that interact with a wide range of enzymes and transporters beyond those already discussed.

For instance, certain quinoline derivatives have been identified as inhibitors of other kinases involved in cell signaling. A compound known as PT-262, which is a 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione, has been shown to be a novel inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). nih.gov ROCK is a key regulator of the cytoskeleton and cell migration, and its inhibition has therapeutic potential in cancer. nih.gov

In the realm of topoisomerase inhibition, which is a well-established mechanism for cancer chemotherapy, pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit both topoisomerase I and IIα. mdpi.com

Furthermore, quinoline derivatives have been investigated for their ability to interact with other transporters. For example, the compound MS-209 has been shown to potentiate the antitumor activity of conventional chemotherapeutics in multidrug-resistant solid tumor cell lines, suggesting an interaction with drug efflux pumps. nih.gov

While direct studies on this compound in these areas are limited, the broad bioactivity of related compounds indicates that it may possess currently uncharacterized inhibitory or modulatory effects on various enzymes and transporters.

Dihydrofolate Reductase (DHFR) Inhibition in Bacterial Systems

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition leads to the disruption of DNA synthesis and cell death, making it an effective target for antimicrobial agents. While direct studies on this compound are limited, research into structurally related compounds highlights the potential of this chemical family as DHFR inhibitors.

Studies on (±)-6-alkyl-2,4-diaminopyrimidine-based compounds, which share a similar nitrogen-containing heterocyclic structure, have shown that they act as inhibitors of bacterial DHFR in organisms like Bacillus anthracis and Staphylococcus aureus. These compounds have demonstrated minimum inhibitory concentration (MIC) values in the range of 0.125–8 μg/mL. nih.gov The introduction of substituents at the C6 position of the pyrimidine (B1678525) ring was found to influence the interaction with the enzyme's binding pocket. nih.gov Specifically, hydrophobic substitutions at this position interact with protein residues Leu20 and Leu28, leading to conformational changes in the enzyme. nih.gov

Furthermore, research into antifolate activity against parasitic protozoa like Leishmania has also provided relevant insights. Derivatives of 2,4-diaminopyrimidine (B92962) and 2,4-diaminoquinazoline have been identified as low-micromolar competitive inhibitors of both pteridine (B1203161) reductase 1 (PTR1) and DHFR-thymidylate synthase (DHFR-TS) in Leishmania chagasi. nih.gov For instance, 2,4-diaminopyrimidine derivatives showed Ki values (inhibitor constants) ranging from 1.50-2.30 µM for LcPTR1 and 0.28-3.00 µM for LcDHFR. nih.gov These findings underscore the potential of quinoline-piperazine and related heterocyclic structures as a foundational scaffold for the development of novel DHFR inhibitors.

Ligand Activity for Integrin αIIbβ3

Integrin αIIbβ3, also known as the platelet glycoprotein (B1211001) GPIIb-IIIa complex, is a receptor protein found on the surface of platelets. nih.gov It plays a critical role in hemostasis and thrombosis by mediating platelet aggregation through binding to fibrinogen. nih.gov Antagonists of this receptor are effective antiplatelet agents.

Research into compounds structurally analogous to this compound has demonstrated their potential as integrin αIIbβ3 ligands. A series of 2-piperazin-1-yl-quinazolines, which are structural isomers of the corresponding quinolines, were synthesized and evaluated for their antiplatelet activity. These small molecules were found to be potent inhibitors of platelet aggregation in vitro and effectively blocked the binding of fluorescein (B123965) isothiocyanate (FITC)-labeled fibrinogen to the αIIbβ3 integrin on washed human platelets. Docking studies further elucidated the key interactions between these quinazoline (B50416) ligands and the αIIbβ3 protein, correlating binding affinity with docking scores.

Interaction with Solute Carrier (SLC) Transporters

The Solute Carrier (SLC) superfamily of membrane transport proteins is crucial for the movement of a wide array of substrates, including neurotransmitters, amino acids, and ions, across cellular membranes. The SLC6 family, in particular, includes transporters for neurotransmitters like GABA, norepinephrine, and serotonin. nih.gov

The quinoline scaffold has been identified as a relevant structure for interacting with members of the SLC6 family. In one study focused on developing selective inhibitors for the betaine/GABA transporter 1 (BGT1, or SLC6A12), cyclic GABA analogs were synthesized. nih.gov The synthesis of these target compounds involved a chemical step where an aminoquinoline group was removed from a precursor molecule, indicating the utility of the quinoline moiety in the synthesis and potential interaction with the transporter. nih.gov This research identified key amino acid residues within BGT1, such as Q299 and E52, that are critical for the interaction with inhibitors. nih.gov

Additionally, a computational screening of a library of biologically active quinoline and quinazoline alkaloids identified potential interactions with various biological targets. This screening predicted that certain quinoline alkaloids could interact with the electrochemical transporter SLC6A7. nih.govacs.org These findings, although preliminary, suggest that the quinoline-piperazine scaffold is a viable candidate for developing modulators of specific SLC transporters.

Anti-inflammatory Potential

Inhibition of Key Inflammatory Mediators (e.g., TNF-α, COX-II, FLAP)

Chronic inflammation is driven by a complex network of signaling molecules, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and enzymes such as Cyclooxygenase-2 (COX-2). nih.gov COX-2 is an inducible enzyme responsible for producing prostaglandins (B1171923) that mediate pain and inflammation, while TNF-α is a key cytokine that can promote the inflammatory cascade. nih.govbrieflands.com Dual inhibition of these targets is a promising strategy for developing potent anti-inflammatory agents.

Quinoline-based compounds have demonstrated significant potential as anti-inflammatory agents by inhibiting these key mediators. researchgate.net Studies on novel hybrids combining the quinoline scaffold with other heterocyclic rings, such as 1,2,4-triazine (B1199460) or 1,2,4-triazole, have yielded potent dual inhibitors of COX-2 and other inflammatory enzymes like 5-lipoxygenase (5-LOX). researchgate.netnih.gov

One study on 1,2,4-triazine-quinoline hybrids revealed compounds with potent COX-2 inhibitory profiles, with IC50 values ranging from 0.047 to 0.32 μM, comparable to the reference drug celecoxib (B62257) (IC50 = 0.045 μM). nih.gov These hybrids were also effective at inhibiting the production of inflammatory mediators in LPS-activated macrophage cells. nih.gov Notably, hybrid 8h from this series showed outstanding inhibition of TNF-α with an IC50 value of 0.40 μM, making it approximately 25 times more potent than celecoxib (IC50 = 10.69 μM) and diclofenac (B195802) (IC50 = 10.27 μM). nih.govnih.gov Another potent compound, 8e , was a highly effective and selective dual COX-2/15-LOX inhibitor. nih.gov

Table 1: Anti-inflammatory Activity of Quinoline Hybrids

| Compound | Target Organism/Cell Line | Target | Measurement | Value | Source |

|---|---|---|---|---|---|

| Hybrid 8e | In vitro enzyme assay | COX-2 | IC50 | 0.047 µM | nih.gov |

| Hybrid 8h | In vitro enzyme assay | COX-2 | IC50 | 0.091 µM | nih.gov |

| Hybrid 8h | RAW 264.7 macrophages | TNF-α | IC50 | 0.40 µM | nih.gov |

| Celecoxib | In vitro enzyme assay | COX-2 | IC50 | 0.045 µM | nih.gov |

| Celecoxib | RAW 264.7 macrophages | TNF-α | IC50 | 10.69 µM | nih.gov |

Antiparasitic and Antimalarial Studies

The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) and chloroquine (B1663885) being cornerstone therapies for decades. nih.govnih.gov These drugs function by accumulating in the parasite's food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death. nih.gov However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents.

The hybridization of the quinoline scaffold with other pharmacophores, including the piperazine linker, is a key strategy to overcome resistance. mdpi.com Research has focused on creating novel quinoline-piperazine conjugates to enhance efficacy. For example, a series of 4-aminoquinoline-pyrimidine hybrids connected via a piperazine linker demonstrated potent in vitro antimalarial activity, with most compounds showing IC50 values below 1 µM against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com

Another study detailed the design and synthesis of hybrid molecules combining a quinoline-piperazine structure with an aryl tetrazole. nih.gov The rationale was that the quinoline part would inhibit heme polymerization, while the tetrazole ring also shows a high affinity for the iron in heme, potentially leading to a synergistic effect and improved activity against resistant parasites. nih.gov These studies offer a new set of drug-like molecules that target the asexual blood stages of the malaria parasite and may hold promise for future drug development. nih.gov

Table 2: Antimalarial Activity of Quinoline-based Compounds

| Compound Type | Target Strain | Measurement | Value | Source |

|---|---|---|---|---|

| 4-Aminoquinoline-pyrimidine hybrid | P. falciparum (CQ-sensitive & resistant) | IC50 | < 1 µM | mdpi.com |

| Quinoline-piperazinyl-aryltetrazole | P. falciparum | - | Active against blood stages | nih.gov |

| Neocryptolepine analogue 71 | P. falciparum (CQS Pf3D7) | IC50 | 1233.1 ± 176.5 nM | nih.gov |

Identification of Essential Pharmacophoric Elements

The fundamental pharmacophore of this compound analogues consists of two key components: the quinoline nucleus and the piperazine ring. These are considered active pharmacophores that are crucial for the biological activity of this class of compounds nih.gov. A common strategy in the development of new drugs based on this scaffold is the "pharmacophore hybridization approach," which involves combining the 4-piperazinylquinoline structure with other chemical motifs, such as urea (B33335) or thiourea, to enhance biological effects researchgate.net.

The quinoline core acts as a rigid scaffold that properly orients the substituents for interaction with biological targets. The nitrogen atom within the quinoline ring can participate in hydrogen bonding and is a key feature of many biologically active quinoline-based drugs nih.gov. The piperazine ring, a common motif in medicinal chemistry, often serves as a linker or a basic center that can be protonated at physiological pH, allowing for ionic interactions with target proteins. The presence of two nitrogen atoms in the piperazine ring offers opportunities for further functionalization to modulate the compound's properties.

Influence of Substituents on the Quinoline Core

Role of Halogenation (Iodine) at Specific Positions (e.g., Position 6)

The substitution pattern on the quinoline core plays a critical role in determining the biological potency and selectivity of this compound analogues. The presence of a halogen atom, particularly iodine, at the 6-position of the quinoline ring has been shown to be advantageous for certain biological activities. For instance, the introduction of iodine into organic molecules is a known strategy to enhance antimicrobial activity nih.gov. In a study of 6-iodo-quinoline derivatives, compounds bearing the iodine atom at the 6-position demonstrated significant antimicrobial effects nih.govresearchgate.netnih.gov.

The nature of the halogen at position 6 can influence the compound's activity. For example, in a series of quinoline-piperazine hybrids, derivatives with a fluoro group at the 6-position were also found to be biologically active nih.gov. This suggests that the electronic properties and the size of the halogen at this position are important factors in the interaction with biological targets.

Electronic and Steric Effects of Substituents on Biological Potency

The electronic and steric properties of substituents on the quinoline core significantly impact the biological potency of 2-piperazinylquinoline derivatives. Quantitative Structure-Activity Relationship (QSAR) models have been developed to understand these effects. These models have highlighted the importance of the physicochemical and pharmacokinetic properties of the quinoline derivatives, which are directly influenced by the nature of the substituents bldpharm.com.

For example, the presence of bulky substituents at position 7 of the quinoline nucleus has been found to facilitate antiproliferative activity nih.gov. In a series of 6-iodo-quinoline-4-carboxylic acid derivatives, the introduction of different phenyl-substituted aldehydes led to a range of electronic effects that influenced their antimicrobial activity. Compounds with electron-withdrawing groups, such as bromine or chlorine on a phenyl ring attached to the quinoline core, showed enhanced activity against certain bacterial strains nih.gov.

The following table summarizes the effect of different substituents on the antimicrobial activity of a series of 6-iodo-quinoline-4-carboxylic acid derivatives against S. epidermidis.

| Compound | Substituent at position 2 | Activity Rank |

| 4d | -C6H4Br | 1 |

| 4c | -C6H4Cl | 2 |

| 4e | -C6H4F | 3 |

| 4t | 2-thienyl | 4 |

| 4b | -C6H4(p-OCH3) | 5 |

| 4s | 2-furyl | 6 |

| 4f | -C6H4(p-NO2) | 7 |

| 7 | -CH3 | 8 |

| 4a | -C6H5 | 9 |

| 4i | -C6H4(p-CH3) | 10 |

Data sourced from a study on 6-iodo-quinoline derivatives nih.gov.

Structural Modifications of the Piperazine Moiety and Their Impact on Activity

N-Alkylation and N-Arylation Effects on Target Binding and Selectivity

Modification of the distal nitrogen atom of the piperazine moiety through N-alkylation or N-arylation is a common strategy to modulate the pharmacological profile of 2-piperazinylquinoline analogues. These modifications can significantly impact target binding affinity and selectivity. For instance, the introduction of piperazine-coupled sulfonamides and amides at the 2-position of the quinoline ring has led to the development of novel antibacterial and antitubercular agents nih.gov.

The length and nature of the alkyl or aryl substituent can have a profound effect on activity. In a study of piperazine derivatives targeting histamine (B1213489) H3 and sigma-1 receptors, the length of the alkylic linker was found to influence the affinity for the H3 receptor nih.gov. Similarly, connecting a methylene (B1212753) unit to the piperazine nitrogen resulted in high basicity and low selectivity for the D3 dopamine receptor in a series of tetrahydrobenzo[d]thiazole analogues jwpharmlab.com. In contrast, the introduction of a planar sp2 hybridized carbonyl group decreased the basicity of the piperazine nitrogen and led to much higher selectivity for the D3 receptor jwpharmlab.com.

Piperazine Ring Conformation and Interactions with Biological Receptors

The conformation of the piperazine ring is a critical structural element that influences how the molecule interacts with its biological receptor. The piperazine ring typically adopts a chair conformation, but the specific orientation of the substituents can affect its binding mode. Molecular modeling studies have shown that the piperazine moiety is a key structural feature for the dual activity of certain compounds at histamine H3 and sigma-1 receptors nih.govnih.gov. The replacement of a piperidine ring with a piperazine ring in one series of compounds significantly altered its activity profile, highlighting the importance of the heterocyclic ring's nature and conformation nih.gov. The conformational flexibility of the piperazine ring allows it to adopt an optimal geometry to fit into the binding pocket of a receptor, and any modifications that restrict this flexibility can have a significant impact on biological activity.

Computational Chemistry and Molecular Modeling in Lead Optimization

Computational chemistry and molecular modeling have emerged as indispensable tools in the rational drug design and lead optimization of this compound analogues. These in silico methods provide valuable insights into the interactions between ligands and their biological targets, predict the pharmacokinetic and toxicological properties of compounds, and help to establish quantitative relationships between a molecule's structure and its biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. nih.govnih.gov This method is crucial for understanding the structure-activity relationships of this compound analogues and for designing new derivatives with improved potency.

In studies involving quinoline derivatives, molecular docking has been successfully employed to elucidate the binding modes of these compounds to various protein targets. nih.govorientjchem.orgnih.gov For instance, docking studies of 2-piperazin-1-yl-quinazolines, a structurally related class of compounds, helped to identify key protein-ligand interactions within the αIIbβ3 integrin, revealing correlations between binding affinity and docking scores. nih.gov Similarly, docking simulations of quinoline-based chalcones as HIV reverse transcriptase inhibitors provided promising results, with some compounds showing high binding affinity to the enzyme's active site. nih.gov

The process typically involves preparing the 3D structure of the target protein and the ligand, followed by a search algorithm that explores various possible binding poses of the ligand within the receptor's active site. A scoring function is then used to rank the poses based on their predicted binding affinity. For example, in the study of novel quinoline and pyridine (B92270) derivatives, AutoDock 4.2 was used to perform molecular docking against Aurora A kinase, a cancer target. orientjchem.orgresearchgate.net The results showed that several compounds exhibited good binding energies and were well-accommodated within the active site pocket. orientjchem.org

The insights gained from molecular docking simulations, such as the identification of key hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are invaluable for the rational design of new this compound analogues with enhanced target affinity and selectivity. nih.govnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. Poor ADMET profiles are a major cause of late-stage drug development failures. researchgate.net In silico ADMET prediction offers a rapid and cost-effective way to assess these properties early in the design phase, allowing for the prioritization of compounds with favorable pharmacokinetic and safety profiles. researchgate.netnih.gov

Similarly, for a series of piperazine-based mTORC1 inhibitors, in silico pharmacokinetic profile predictions were used alongside QSAR models to select new candidate compounds with potential anticancer activity. mdpi.com The ADMET properties of piperidine-containing fluoroquinolone analogues have also been investigated, revealing good biocompatibility for some of the new compounds. researchgate.net

The prediction of these properties for this compound analogues would involve calculating various molecular descriptors related to absorption (e.g., human intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., cytochrome P450 inhibition), excretion, and toxicity. This allows for the early identification of potential liabilities and guides the modification of the lead structure to improve its drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.comresearchgate.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of newly designed compounds and to guide lead optimization. neliti.comnih.gov

QSAR studies have been widely applied to quinoline and piperazine derivatives. nih.govresearchgate.netresearchgate.net For a series of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives, QSAR analysis revealed that lipophilicity and cLogP were major contributors to their antifungal activity. neliti.com In another study on 2-quinolinone derivatives as androgen receptor antagonists, 2D and 3D QSAR models were developed to understand the structural requirements for their antiandrogenic activities. nih.gov The contour maps generated from 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a visual representation of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.govnih.gov

For piperazine derivatives, QSAR studies have also been instrumental. A study on piperazine derivatives as mTORC1 inhibitors showed that molecular descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), topological polar surface area (PSA), and refractive index (n) were significantly correlated with their inhibitory activity. mdpi.com

The development of a robust QSAR model for this compound analogues would involve several steps:

Data Set Selection: A diverse set of analogues with a wide range of biological activities is required.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the dataset.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Conclusion

Preclinical Research and Therapeutic Implications of 6 Iodo 2 Piperazin 1 Yl Quinoline Derivatives

In Vitro Efficacy, Selectivity, and Mechanism of Action Studies

The in vitro evaluation of 6-iodo-2-piperazin-1-yl-quinoline derivatives has revealed promising activities, particularly in the realm of cancer treatment and as receptor-specific ligands. These studies are crucial for understanding the preliminary efficacy, target selectivity, and the molecular pathways through which these compounds exert their effects.

Research into novel vindoline-piperazine conjugates, which share the piperazine (B1678402) moiety, has demonstrated significant antiproliferative activity across a panel of 60 human tumor cell lines. mdpi.com Certain derivatives exhibited low micromolar growth inhibition (GI50) values, indicating potent anticancer effects. mdpi.com For instance, conjugates featuring [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine attached to the vindoline (B23647) core showed notable efficacy against breast and non-small cell lung cancer cell lines, respectively. mdpi.com Selectivity for cancer cells over non-tumor cells was also observed, a critical factor for minimizing potential side effects. mdpi.com

The mechanism of action for many quinoline-based compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/AkT/mTOR pathway. nih.gov While not specific to the 6-iodo variant, this provides a likely avenue of action for its derivatives. Furthermore, some quinoline (B57606) derivatives have been shown to inhibit VEGFR-2, a key regulator of angiogenesis, suggesting a potential anti-angiogenic mechanism. researchgate.net The substitution at the piperazine ring and the quinoline core plays a crucial role in determining the potency and selectivity of these compounds. nih.gov

In the context of neuroscience, related quinoline derivatives have been explored as ligands for dopamine (B1211576) receptors. For example, certain 4-(piperazin-1-yl)quinolin-8-ol analogues have shown high potency as dopamine D2/D3 agonists. nih.gov The affinity and selectivity for these receptors are heavily influenced by the specific substitutions on the quinoline and piperazine rings. nih.gov

Table 1: In Vitro Activity of Selected Piperazine-Containing Compounds

| Compound/Derivative | Cell Line(s) | Activity | Reference |

| Vindoline-piperazine conjugate with [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast Cancer) | GI50 = 1.00 µM | mdpi.com |

| Vindoline-piperazine conjugate with 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Non-Small Cell Lung Cancer) | GI50 = 1.35 µM | mdpi.com |

| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative | T-47D (Breast Cancer) | IC50 = 7.20 ± 0.43 µM | researchgate.net |

In Vivo Pharmacological Assessments and Proof-of-Concept Studies

Following promising in vitro results, derivatives of the this compound scaffold have been advanced to in vivo studies to assess their pharmacological effects and establish proof-of-concept in relevant disease models. These studies are critical for evaluating the therapeutic potential of these compounds in a whole-organism setting.

In the field of oncology, quinoline derivatives have demonstrated in vivo efficacy in various tumor models. For instance, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, which are structurally related to the core compound, have been investigated for their potential in treating cancers. nih.gov In vivo studies using rat models have confirmed the anti-breast cancer activity of certain quinoline derivatives containing substituted piperazine moieties. jocpr.com These studies often involve the induction of tumors in animal models, followed by treatment with the compound to assess its impact on tumor growth and progression. jocpr.com

Beyond oncology, related compounds have shown significant in vivo activity in models of Parkinson's disease. For example, a derivative, (-)-19b, was highly effective in a 6-hydroxydopamine (6-OHDA) lesioned rat model, a standard for preclinical screening of anti-Parkinsonian drugs. nih.gov This compound induced a significant number of contralateral rotations at a low dose, and its effects were long-lasting, indicating potent in vivo efficacy as a dopamine agonist. nih.gov

The development of 2-(piperazin-1-yl) quinoline derivatives has been a focus of medicinal chemistry, with these compounds serving as building blocks for more complex molecules with pharmacological interest. researchgate.net The in vivo evaluation of these more complex structures is a key step in the drug discovery process.

Development of Radioligands for Molecular Imaging (e.g., PET/SPECT)

The this compound scaffold is also a valuable platform for the development of radioligands for molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The iodine atom in the 6-position is particularly suitable for radiolabeling with radioisotopes of iodine, such as iodine-123 for SPECT and iodine-124 for PET.

Derivatives of this scaffold are being explored for their ability to bind to specific targets in the body, which can then be visualized using imaging techniques. For instance, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been radiolabeled and evaluated as PET probes for imaging α-synuclein aggregates, a hallmark of Parkinson's disease. nih.gov These radiolabeled compounds have demonstrated the ability to cross the blood-brain barrier in non-human primates and have shown favorable washout pharmacokinetics from the brain. nih.gov

Specifically, a derivative, [125I]8i, has been identified as a potent α-synuclein radioligand with high affinity for Parkinson's disease brain tissues. nih.gov This highlights the potential of these compounds for the diagnostic imaging of neurodegenerative diseases. The development of such radioligands is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

Furthermore, the versatility of the piperazine-linked structure allows for the attachment of various chelating agents for radiolabeling with other medically relevant radioisotopes. For example, strategies involving Al[18F]-NOTA-labeled tetrazine radioligands are being developed for pretargeted PET imaging, which can enhance the delineation of cancer at earlier stages and reduce the radiation dose to healthy tissues. google.com

Future Perspectives and Unaddressed Research Avenues for 6 Iodo 2 Piperazin 1 Yl Quinoline

Discovery of Novel Synthetic Pathways for Scalable Production

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Well-established for initial synthesis. | Low overall yield, laborious purification, not easily scalable. |

| Catalytic Cross-Coupling | High efficiency, potential for fewer steps. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Flow Chemistry | Improved safety, precise control, potential for automation. | Initial setup cost, requirement for specialized equipment. |

| One-Pot Synthesis | Reduced solvent waste, time-efficient. | Compatibility of reagents and intermediates, potential for side reactions. |

Elucidation of Undiscovered Biological Targets and Signaling Pathways

While initial studies may have identified primary biological targets for 6-Iodo-2-piperazin-1-yl-quinoline, a comprehensive understanding of its mechanism of action requires a deeper investigation into its full range of molecular interactions. The compound could potentially interact with a variety of undiscovered biological targets, leading to both its therapeutic effects and any off-target activities.

Advanced chemoproteomics and computational modeling approaches are powerful tools to uncover these unknown interactions. Techniques such as affinity chromatography coupled with mass spectrometry can be employed to pull down and identify binding partners from cell lysates. In parallel, in silico docking studies against a broad panel of receptors, enzymes, and ion channels could predict potential binding affinities and guide further experimental validation. Elucidating the downstream signaling pathways modulated by the interaction of this compound with its targets is also a critical research avenue. This involves detailed molecular biology studies, including gene expression analysis and phosphoproteomics, to map the cellular response upon compound treatment.

Advanced Lead Compound Optimization for Improved Efficacy and Safety Profiles

The structure of this compound serves as a promising starting point for lead optimization. The goal of this process is to systematically modify the chemical scaffold to enhance its pharmacological properties, including potency, selectivity, and metabolic stability, while minimizing any potential for toxicity.

Structure-activity relationship (SAR) studies are central to this endeavor. By synthesizing and evaluating a library of analogues with modifications at various positions of the quinoline (B57606) and piperazine (B1678402) rings, researchers can identify key structural features that govern biological activity. For instance, substituting the iodine atom with other halogens or functional groups could modulate binding affinity and pharmacokinetic properties. Similarly, derivatization of the piperazine moiety could influence solubility and cell permeability. The insights gained from these SAR studies will guide the rational design of next-generation compounds with superior therapeutic profiles.

Investigation of Synergistic Effects in Combination Therapies

The future of many therapeutic interventions, particularly in complex diseases such as cancer, lies in the strategic use of combination therapies. Investigating the potential synergistic effects of this compound with existing therapeutic agents is a critical and largely unexplored research area.

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can allow for lower doses of each agent, potentially reducing dose-related toxicities while enhancing therapeutic efficacy. Preclinical studies should be designed to systematically screen for synergistic interactions between this compound and a panel of standard-of-care drugs relevant to its potential therapeutic application. The molecular basis of any observed synergy should then be investigated to understand the complementary mechanisms of action.

Translation of Imaging Probes for Clinical Applications

The presence of an iodine atom in the structure of this compound presents a unique opportunity for the development of radiolabeled imaging probes for diagnostic purposes. By replacing the stable iodine-127 isotope with a radioactive isotope, such as iodine-123, iodine-124, or iodine-131, the compound can be transformed into a tracer for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).

The development of such a radioprobe would first involve the synthesis of the radiolabeled analogue and its subsequent evaluation in preclinical models. This would include studies to confirm that the radiolabeling does not significantly alter the compound's biological targeting properties. Successful preclinical validation could then pave the way for translation into clinical imaging studies. A clinically validated imaging probe based on the this compound scaffold could be invaluable for patient stratification, treatment response monitoring, and providing a deeper understanding of the drug's in vivo behavior.

Table 2: Potential Radioisotopes for Imaging Probe Development

| Radioisotope | Imaging Modality | Key Properties |

| Iodine-123 | SPECT | Good imaging characteristics, relatively short half-life. |

| Iodine-124 | PET | Longer half-life suitable for longitudinal studies, positron emitter. |

| Iodine-131 | SPECT/Theranostics | Emits both gamma rays for imaging and beta particles for therapy. |

Q & A

Q. What are the established synthetic protocols for preparing 6-Iodo-2-piperazin-1-yl-quinoline, and what critical parameters influence reaction efficiency?

Synthesis typically involves nucleophilic substitution of a halogenated quinoline precursor with piperazine. For iodinated derivatives, direct iodination of 2-piperazin-1-yl-quinoline or substitution of a pre-iodinated quinoline (e.g., 6-iodo-quinoline) with piperazine is common. Key parameters include:

- Solvent choice : Anhydrous ethanol or dichloromethane minimizes side reactions .

- Reagent stoichiometry : Excess piperazine (1.5–2.0 equivalents) ensures complete substitution .

- Temperature : Reactions often proceed at 80–100°C under reflux to enhance kinetics .

- Purification : Column chromatography or recrystallization improves yield and purity .

Q. Which analytical techniques are most suitable for confirming the structural integrity of this compound?

- NMR : H NMR reveals piperazine proton environments (δ 2.5–3.5 ppm) and quinoline aromatic signals (δ 7.0–8.5 ppm). C NMR confirms iodine’s deshielding effect on C6 .

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]) at m/z 354 (CHIN) with iodine’s isotopic signature (1:1 ratio for [M] and [M+2]) .

- IR spectroscopy : Stretching vibrations for C-I (500–600 cm) and piperazine N-H (3300–3500 cm) .

Advanced Research Questions

Q. How does the iodine substituent at the 6-position influence reactivity and pharmacological profiles compared to chloro/bromo analogues?